3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea
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Overview
Description
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a chlorophenyl group, a dihydropyrrol group, and a tolyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea typically involves the reaction of 3-chloroaniline, 3,4-dihydro-2H-pyrrole, and p-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Preparation of 3-chlorophenyl isocyanate by reacting 3-chloroaniline with phosgene.
Step 2: Reaction of 3-chlorophenyl isocyanate with 3,4-dihydro-2H-pyrrole to form an intermediate.
Step 3: Reaction of the intermediate with p-tolyl isocyanate to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and purification techniques, such as recrystallization or chromatography, may also be employed.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms.
Scientific Research Applications
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea
- 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(m-tolyl)urea
- 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(o-tolyl)urea
Uniqueness
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(p-tolyl)urea is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13-7-9-16(10-8-13)22(17-6-3-11-20-17)18(23)21-15-5-2-4-14(19)12-15/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOMSUMJIDJNHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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